1-Cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
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Overview
Description
8-Desmethoxy-8-fluoro Moxifloxacin is a derivative of Moxifloxacin, a fluoroquinolone antibiotic. This compound is known for its high antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains
Preparation Methods
The synthesis of 8-Desmethoxy-8-fluoro Moxifloxacin involves several steps, starting from the basic quinolone structure. The synthetic route typically includes:
Cyclization: Formation of the quinolone core.
Fluorination: Introduction of fluorine atoms at specific positions.
Substitution: Replacement of the methoxy group with a fluorine atom.
Industrial production methods often involve optimizing these steps to increase yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
8-Desmethoxy-8-fluoro Moxifloxacin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinolone core, potentially altering its antibacterial properties.
Reduction: Reduction reactions can affect the functional groups attached to the quinolone ring.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Desmethoxy-8-fluoro Moxifloxacin has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study its properties and behavior under different conditions.
Biology: Investigated for its antibacterial activity against resistant bacterial strains.
Medicine: Explored for potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
The mechanism of action of 8-Desmethoxy-8-fluoro Moxifloxacin involves the inhibition of bacterial enzymes, specifically topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
8-Desmethoxy-8-fluoro Moxifloxacin is compared with other fluoroquinolones such as:
Moxifloxacin: The parent compound, which has a methoxy group instead of a fluorine atom.
Gatifloxacin: Another fluoroquinolone with similar antibacterial properties but different chemical structure.
Ciprofloxacin: A widely used fluoroquinolone with a different substitution pattern on the quinolone core.
The uniqueness of 8-Desmethoxy-8-fluoro Moxifloxacin lies in its enhanced activity against resistant bacterial strains and its potential for use in developing new antibacterial agents .
Properties
IUPAC Name |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3/c21-14-6-12-17(25(11-3-4-11)8-13(19(12)26)20(27)28)16(22)18(14)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXQOLCYKFJAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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